Physicochemical Profile vs. 3-(3-Methoxypropoxy)benzoic acid
The target compound exhibits a significantly higher calculated lipophilicity (cLogP) compared to its des-ethyl analog, 3-(3-methoxypropoxy)benzoic acid. This difference is driven by the additional ethyl group and will impact its behavior in reversed-phase chromatography and its partitioning in biological systems. The higher molecular weight and complexity also distinguish it from simpler analogs.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 238.28 g/mol |
| Comparator Or Baseline | 3-(3-Methoxypropoxy)benzoic acid (CAS 179992-99-5): 210.23 g/mol |
| Quantified Difference | 28.05 g/mol (13.3% increase) |
| Conditions | Standard molecular weight calculation based on formula C13H18O4 vs. C11H14O4 |
Why This Matters
A 28 g/mol increase in molecular weight, combined with a more complex substitution pattern, results in distinct analytical signatures (e.g., LC-MS retention time) and is a primary identifier to prevent costly misidentification or mis-shipment during procurement.
